4,4-Dimethoxy-3-methylbutan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Dimethoxy-3-methylbutan-2-one involves a Claisen condensation reaction. This reaction uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials . The process involves the following steps:
- Preparation of butanone sodium enolate by reacting ethyl formate with liquid sodium methoxide and acetone.
- Dripping the solution of butanone sodium enolate into a methanol solution containing concentrated sulfuric acid to obtain the crude product.
- Distillation under normal and reduced pressure to purify the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are relatively inexpensive, and the process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3-methylbutan-2-one involves its ability to act as an electrophile in various chemical reactions. It can form carbocations, which then react with nucleophiles to form new chemical bonds . This property makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-2-one:
4,4-Dimethoxy-2-butanone: Similar in structure but differs in the position of the methyl group.
Uniqueness
4,4-Dimethoxy-3-methylbutan-2-one is unique due to its specific arrangement of methoxy and methyl groups, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4,4-dimethoxy-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDDVVHUXDXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443925 | |
Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-03-3 | |
Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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